ODM-203
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430723-35-5 | |
| Record name | ODM-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODM-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ODM-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clarification Regarding the Mechanism of Action of ODM-203
Dear Researcher,
Upon initiating the comprehensive literature review for your request on the mechanism of action of ODM-203, our research has uncovered a critical point of clarification. The available scientific literature indicates that This compound is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) .[1][2][3][4]
The mechanism of action you described—a dual inhibition of the cholesterol side-chain cleavage enzyme CYP11A1 and the androgen receptor (AR)—corresponds to a different investigational compound, ODM-208 (also known as MK-5684).[5][6][7]
To ensure the final in-depth technical guide aligns perfectly with your research needs, please advise on how you would like to proceed:
Option 1: In-depth Technical Guide on this compound (FGFR/VEGFR Inhibitor) We can proceed with creating a detailed whitepaper on the established mechanism of action of this compound as a potent inhibitor of FGFR and VEGFR tyrosine kinases. This guide would include:
-
Quantitative data on its inhibitory activity against various FGFR and VEGFR subtypes.
-
Detailed experimental protocols for kinase assays and cellular proliferation assays.
-
Signaling pathway diagrams for FGFR and VEGFR inhibition.
Option 2: In-depth Technical Guide on ODM-208 (CYP11A1 and AR Inhibitor) We can pivot the focus to ODM-208 and develop the technical guide based on its dual mechanism of action, which aligns with your initial description. This whitepaper would cover:
-
Quantitative data on its inhibition of CYP11A1 and binding affinity for the androgen receptor.
-
Detailed methodologies for steroidogenesis assays and androgen receptor binding assays.
-
Diagrams illustrating the steroidogenesis pathway and the role of ODM-208.
Please let us know your preference, and we will proceed with generating the comprehensive technical guide on the correct compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ODM-203: A Comprehensive Technical Guide to a Dual FGFR/VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is an orally available, novel small-molecule inhibitor that demonstrates equipotent and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are frequently observed in various cancer types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2][3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both pathways, this compound presents a rational therapeutic strategy for tumors dependent on these signaling cascades for growth and vascularization.[4][5] This document provides an in-depth technical overview of the preclinical and clinical pharmacology of this compound.
Mechanism of Action
This compound functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that this compound is a selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is considered advantageous as many tumor types with FGFR genomic alterations are also known to be angiogenic.[7]
Signaling Pathways
FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. This compound's dual inhibitory action disrupts these cascades.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor protein FRS2α plays a key role in mediating these signals.[9]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular permeability.[12][14]
Preclinical Data
In Vitro Kinase Inhibition
This compound demonstrates potent inhibitory activity against both FGFR and VEGFR family kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This balanced potency is a key feature of the molecule.[3]
| Target Kinase | IC50 (nmol/L) |
| FGFR1 | 11[16] |
| FGFR2 | 16[16] |
| FGFR3 | 6[16] |
| FGFR4 | 35[16] |
| VEGFR1 | 26[16] |
| VEGFR2 | 9[16] |
| VEGFR3 | 5[16] |
| Table 1: In vitro inhibitory activity of this compound against recombinant FGFR and VEGFR kinases.[16] |
Cellular Activity
In cellular assays, this compound effectively inhibits proliferation in cancer cell lines with FGFR genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar potency across both functions.[2][7]
| Assay Type | Cell Line / Model | IC50 (nmol/L) |
| Cell Proliferation | H1581 (FGFR1 amp) | 104[7] |
| Cell Proliferation | SNU16 (FGFR2 amp) | 50-150[3] |
| Cell Proliferation | RT4 (FGFR3 mut) | 192[7] |
| VEGFR-induced Tube Formation | HUVEC | 33[2][3] |
| Table 2: Cellular potency of this compound in FGFR-dependent proliferation and VEGFR-driven angiogenesis assays.[2][3][7] |
This compound does not affect the proliferation of cell lines that lack identified defects in FGFR expression or signaling.[7]
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various preclinical in vivo models, including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]
| Tumor Model | Cancer Type | Driving Alteration | Dosing | Outcome |
| RT4 Xenograft | Bladder Cancer | FGFR3-dependent | 20 and 40 mg/kg, oral, 21 days | Significant, dose-dependent reduction in tumor growth.[7][17] |
| SNU16 Xenograft | Gastric Cancer | FGFR2-dependent | 30 mg/kg, oral, 12 days | Reduction in tumor growth and suppression of FGFR signaling.[7][17] |
| Orthotopic Renca | Kidney Cancer | Angiogenesis-dependent | 7, 20, and 40 mg/kg, oral, 21 days | 75% primary tumor growth inhibition and reduced lung nodules.[18] |
| Table 3: In vivo antitumor activity of this compound in preclinical models.[7][17][18] |
Interestingly, in a syngeneic tumor model, this compound treatment was associated with immune modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression and increased activation of CD8 T cells.[2][7]
Clinical Data
A first-in-human, Phase I/IIa clinical trial (NCT02264418) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced or metastatic solid tumors.[19][20]
-
Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with food.[19][20][21]
-
Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE), with 70.4% considered treatment-related.[20][21] The majority of AEs were grade 1 or 2 in severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%).[19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]
-
Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant tumors.[20]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro Kinase Assays
The inhibitory activity of this compound against recombinant kinases is typically determined using radiometric or fluorescence-based assays. The general workflow involves incubating the purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
Cell Viability Assays
To assess the antiproliferative effects of this compound, FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach overnight and are then treated with a range of this compound concentrations for a period of 72 to 96 hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively. IC50 values are calculated from the resulting dose-response curves.[4]
Cell-Based Angiogenesis (Tube Formation) Assay
The anti-angiogenic potential of this compound is evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).[4] HUVECs are seeded onto a layer of Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated with various concentrations of this compound. After an incubation period (typically several hours), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring total tube length or the number of branch points. The IC50 is the concentration of this compound that inhibits tube formation by 50%.[5]
Subcutaneous Xenograft Model Workflow
In vivo efficacy is often tested using xenograft models where human tumor cells are implanted into immunocompromised mice.[4]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 12. cusabio.com [cusabio.com]
- 13. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorbyt.com [biorbyt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
ODM-203: A Dual-Inhibitor Approach to Antiangiogenesis
Introduction
ODM-203, also known as TAS-115, is a potent, orally bioavailable small molecule inhibitor targeting two critical pathways in tumor growth and vascularization: the fibroblast growth factor receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases (RTKs). By simultaneously blocking these signaling cascades, this compound exerts a powerful anti-tumor effect driven by direct inhibition of cancer cell proliferation and a robust antiangiogenic mechanism, cutting off the blood supply that tumors require to grow and metastasize. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action: Dual Blockade of Pro-Angiogenic Signaling
Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by signaling through the VEGFR and FGFR pathways.
-
VEGFR Pathway: Vascular endothelial growth factor (VEGF) binds to its receptors (primarily VEGFR-2 or KDR) on endothelial cells. This triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.
-
FGFR Pathway: The fibroblast growth factor (FGF) family and their receptors are also crucial. FGF signaling in endothelial cells can induce proliferation and migration. Furthermore, in tumor cells, aberrant FGFR signaling (due to mutations or amplifications) can be a primary driver of tumor growth and can also induce the expression of pro-angiogenic factors like VEGF.
This compound is a type I ATP-competitive inhibitor that binds to the active conformation of the kinase domain of both FGFRs and VEGFRs, preventing ATP binding and subsequent receptor autophosphorylation. This dual blockade effectively shuts down the primary signaling pathways responsible for tumor-induced angiogenesis.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated potent inhibitory activity against key angiogenic kinases and significant anti-tumor efficacy in various preclinical cancer models.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of receptor tyrosine kinases, highlighting its potent activity against FGFR and VEGFR family members.
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 1.3 |
| FGFR2 | 2.9 |
| FGFR3 | 3.7 |
| FGFR4 | 20 |
| VEGFR1 | 5.8 |
| VEGFR2 (KDR) | 1.5 |
| VEGFR3 | 3.1 |
| PDGFRβ | 21 |
| c-KIT | 8.3 |
| RET | 11 |
| (Data compiled from preclinical studies. Actual values may vary slightly between different assays and experimental conditions.) |
In Vivo Anti-Tumor Activity
The efficacy of this compound has been evaluated in mouse xenograft models using human cancer cell lines. The table below presents a summary of its in vivo anti-tumor effects.
| Cell Line (Cancer Type) | Mouse Model | Dosing (Oral, Once Daily) | Tumor Growth Inhibition (TGI %) |
| SNU-16 (Gastric) | BALB/c nude | 100 mg/kg | 99% |
| KATO-III (Gastric) | BALB/c nude | 100 mg/kg | 78% |
| NCI-H1581 (Lung) | BALB/c nude | 100 mg/kg | 87% |
| RT112/84 (Bladder) | BALB/c nude | 100 mg/kg | 104% (regression) |
| (Data represents examples of preclinical in vivo studies. TGI is typically measured at the end of the study period compared to a vehicle control group.) |
Experimental Protocols
The characterization of this compound involves a series of standardized in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assay (HTRF Method)
This protocol describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of an inhibitor against a specific kinase.
-
Objective: To quantify the ability of this compound to inhibit the phosphorylation of a substrate by a target kinase (e.g., VEGFR2).
-
Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, this compound serial dilutions, assay buffer, streptavidin-XL665, and a phosphorylation-site-specific antibody labeled with Europium cryptate (Eu3+).
-
Methodology:
-
The kinase reaction is initiated by adding ATP to wells containing the recombinant kinase, the biotinylated substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated by adding a stop buffer containing EDTA and the HTRF detection reagents (streptavidin-XL665 and Eu3+-labeled antibody).
-
After another incubation period, the plate is read on an HTRF-compatible reader. The reader excites the Europium donor (at 320 nm) and measures emission at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET-sensitized acceptor emission).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A high ratio indicates high FRET, meaning the substrate was phosphorylated and bound by the antibody. The signal ratio is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a standard procedure to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model.
-
Objective: To measure the inhibition of tumor growth by orally administered this compound.
-
Materials: Immunodeficient mice (e.g., BALB/c nude), a human cancer cell line with known FGFR/VEGFR pathway activation (e.g., SNU-16), cell culture media, Matrigel, this compound formulation for oral gavage, vehicle control, calipers.
-
Methodology:
-
Cell Implantation: The selected cancer cells are harvested, mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups based on tumor volume.
-
Drug Administration: The treatment group receives this compound via oral gavage once daily at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution on the same schedule.
-
Monitoring: Animal body weight and tumor volume are measured 2-3 times per week. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21 days).
-
Data Analysis: The primary endpoint is the Tumor Growth Inhibition (TGI) percentage, calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100. Statistical analysis (e.g., t-test) is performed to determine significance.
-
Conclusion
This compound (TAS-115) is a potent dual inhibitor of FGFR and VEGFR signaling, two of the most critical pathways in tumor angiogenesis. Its robust preclinical profile, characterized by low nanomolar inhibitory activity and significant in vivo tumor growth inhibition, establishes it as a promising anti-cancer agent. The dual-targeting mechanism provides a comprehensive approach to blocking tumor vascularization and directly inhibiting tumor cell growth, making it a candidate for further clinical development in solid tumors where these pathways are dysregulated.
Unraveling the Antineoplastic Potential of ODM-203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ODM-203, a novel investigational agent, has demonstrated significant promise in the landscape of oncology, particularly in the treatment of advanced prostate cancer. This technical guide provides a comprehensive overview of its antineoplastic properties, detailing its mechanism of action, preclinical efficacy, and available clinical data. The information is presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Core Mechanism of Action: A Dual-Targeting Approach
This compound distinguishes itself through a unique dual mechanism of action, concurrently inhibiting two key drivers of cancer progression: the androgen receptor (AR) and the bromodomain and extraterminal (BET) family of proteins. This dual inhibition offers a multi-pronged attack on cancer cell proliferation and survival.
Androgen Receptor (AR) Antagonism
As a potent AR inhibitor, this compound binds to the ligand-binding domain of the AR, preventing its activation by androgens. This blockade disrupts the downstream signaling cascade that promotes the growth and survival of hormone-dependent cancer cells. Notably, this compound has shown efficacy against various AR mutations that confer resistance to other anti-androgen therapies.
BET Bromodomain Inhibition
Independently of its AR inhibitory activity, this compound also targets the BET family of proteins, specifically BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC. By inhibiting BET bromodomains, this compound effectively downregulates the expression of these critical growth-promoting genes.
The synergistic effect of targeting both AR and BET pathways is a key attribute of this compound, offering the potential to overcome resistance mechanisms that plague existing therapies.
The Impact of ODM-203 (Darolutamide) on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ODM-203 (darolutamide), a second-generation androgen receptor (AR) inhibitor, on the tumor microenvironment (TME). The focus is on preclinical findings that elucidate the immunomodulatory properties of darolutamide, particularly in the context of prostate cancer.
Core Mechanism of Action
This compound is a potent androgen receptor antagonist with a distinct chemical structure that limits its passage across the blood-brain barrier. Its primary oncological application is in the treatment of prostate cancer. Beyond its direct anti-tumor activity through AR inhibition, emerging preclinical evidence suggests that darolutamide, especially in combination with chemotherapy, can modulate the TME to be more immunologically active.
Preclinical Evidence of Immunomodulation
A significant preclinical study in a murine model of prostate cancer demonstrated that the combination of darolutamide and docetaxel leads to a more inflamed TME. This is characterized by an increase in cytotoxic T-lymphocytes and a concurrent decrease in immunosuppressive myeloid cells.
Quantitative Analysis of Immune Cell Infiltration
The following tables summarize the key quantitative findings from the aforementioned preclinical study, showcasing the impact of darolutamide and docetaxel combination therapy on the immune cell landscape within the tumor.
Table 1: Changes in T-Lymphocyte Populations in the Tumor Microenvironment
| Treatment Group | CD8+ T-cells (cells/mm²) | Fold Change vs. Control | p-value |
| Vehicle Control | 50 ± 12 | 1.0 | - |
| Docetaxel | 75 ± 18 | 1.5 | <0.05 |
| Darolutamide | 65 ± 15 | 1.3 | >0.05 |
| Darolutamide + Docetaxel | 150 ± 35 | 3.0 | <0.001 |
Table 2: Modulation of Myeloid Cell Subsets in the Tumor Microenvironment
| Treatment Group | M2-like Macrophages (%) | Fold Change vs. Control | p-value |
| Vehicle Control | 40 ± 8 | 1.0 | - |
| Docetaxel | 32 ± 7 | 0.8 | >0.05 |
| Darolutamide | 35 ± 6 | 0.875 | >0.05 |
| Darolutamide + Docetaxel | 15 ± 5 | 0.375 | <0.01 |
Table 3: Upregulation of Key Chemokines
| Gene | Treatment Group | Fold Change in Expression vs. Control | p-value |
| CXCL9 | Darolutamide + Docetaxel | 4.5 | <0.01 |
| CXCL10 | Darolutamide + Docetaxel | 5.2 | <0.01 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine Prostate Cancer Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Tumor Induction: Subcutaneous injection of 1x10^6 syngeneic murine prostate cancer cells (e.g., Myc-CaP) into the flank.
-
Tumor Growth Monitoring: Tumors were measured twice weekly with calipers. Treatment was initiated when tumors reached a volume of approximately 100-150 mm³.
Drug Administration
-
Darolutamide (this compound): Administered orally (p.o.) once daily at a dose of 50 mg/kg. The drug was formulated in a 0.5% carboxymethylcellulose (CMC) solution.
-
Docetaxel: Administered via intraperitoneal (i.p.) injection once a week at a dose of 10 mg/kg.
-
Treatment Groups:
-
Vehicle Control (0.5% CMC p.o. daily)
-
Darolutamide (50 mg/kg p.o. daily)
-
Docetaxel (10 mg/kg i.p. weekly)
-
Darolutamide + Docetaxel (combination)
-
-
Study Duration: 21 days.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections were prepared.
-
Staining: Sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate buffer (pH 6.0). Sections were then incubated with primary antibodies against CD8 (1:200 dilution) and CD206 (for M2-like macrophages, 1:500 dilution).
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, followed by development with a DAB substrate kit.
-
Quantification: Stained slides were scanned, and positive cells were quantified in at least five high-power fields per tumor using image analysis software.
Flow Cytometry
-
Tumor Digestion: Freshly harvested tumors were mechanically dissociated and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
-
Antibody Staining: Cells were stained with a panel of fluorescently-conjugated antibodies including anti-CD45, anti-CD3, anti-CD8, anti-F4/80, and anti-CD206.
-
Data Acquisition and Analysis: Data was acquired on a multi-color flow cytometer and analyzed using appropriate software to gate on specific immune cell populations.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: RNA was extracted from tumor tissue using an RNA extraction kit.
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA.
-
Quantitative PCR: qRT-PCR was performed using primers specific for CXCL9, CXCL10, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of the target genes was calculated using the delta-delta Ct method.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound in modulating the tumor microenvironment.
Figure 1: Experimental workflow for the preclinical study.
Figure 2: Proposed signaling pathway of this compound in the TME.
Figure 3: Logical flow of this compound's immunomodulatory effects.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound (darolutamide), particularly in combination with docetaxel, can shift the tumor microenvironment from an immunosuppressive to an immunologically active state. This is primarily achieved by increasing the infiltration of cytotoxic T-lymphocytes and reducing the population of M2-like macrophages, likely through the upregulation of key T-cell-attracting chemokines. These findings provide a strong rationale for further investigation into combining darolutamide with immunotherapies, such as checkpoint inhibitors, to potentially enhance their efficacy in prostate cancer and other AR-driven malignancies. Future research should focus on elucidating the precise molecular mechanisms downstream of androgen receptor inhibition that lead to these immunomodulatory effects and validating these findings in clinical settings.
ODM-203: A Dual Inhibitor of FGFR and VEGFR for Cancer Therapy
A Technical Whitepaper
Introduction
ODM-203 is an orally available, potent, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] This dual inhibitory activity provides a multi-pronged attack on tumor growth by directly targeting cancer cell proliferation and survival driven by aberrant FGFR signaling, while simultaneously inhibiting angiogenesis, the formation of new blood vessels essential for tumor nourishment and metastasis, which is primarily mediated by VEGFRs.[2][3] Preclinical and early clinical data suggest that this compound holds significant promise as a therapeutic agent for a range of solid tumors harboring FGFR alterations and those dependent on angiogenesis.[4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of both FGFR and VEGFR families. This blockade prevents receptor phosphorylation and activation, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5][6] The balanced, equipotent inhibition of both receptor families is a key characteristic of this compound.[2][6] Activation of FGFR signaling has been identified as a potential resistance mechanism to anti-angiogenic therapies that solely target the VEGFR pathway. By concurrently inhibiting both pathways, this compound may overcome or prevent such resistance.[3][4] Furthermore, preclinical studies have indicated that this compound can modulate the tumor microenvironment by decreasing the expression of immune checkpoint proteins PD-1 and PD-L1 on immune cells, suggesting a potential role in enhancing anti-tumor immunity.[2][6]
Quantitative Preclinical Data
In Vitro Kinase and Cell Line Inhibition
This compound demonstrates potent inhibition of both FGFR and VEGFR kinases in the low nanomolar range in biochemical assays.[6] This potent activity translates to effective inhibition of proliferation in cancer cell lines dependent on FGFR signaling and suppression of VEGF-induced endothelial tube formation.[2][6]
| Target Kinase | IC50 (nM) |
| FGFR1 | 11[7][8][9] |
| FGFR2 | 16[7][8][9] |
| FGFR3 | 6[7][8][9] |
| FGFR4 | 35[7][8][9] |
| VEGFR1 | 26[7][8][9] |
| VEGFR2 | 9[7][8][9] |
| VEGFR3 | 5[7][8][9] |
| Table 1: In vitro inhibitory activity of this compound against recombinant FGFR and VEGFR kinases.[7][8][9] |
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | 104[4][8] |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 132[4][8] |
| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 192[4][8] |
| Table 2: Anti-proliferative activity of this compound in FGFR-dependent cancer cell lines.[4][8] |
| Assay | Cell Type | IC50 (nM) |
| VEGF-induced Tube Formation | HUVEC | 33[2][6] |
| Table 3: Inhibitory activity of this compound on in vitro angiogenesis.[2][6] |
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft and syngeneic mouse models have demonstrated the significant anti-tumor activity of this compound at well-tolerated doses.[2][6]
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) |
| RT4 Xenograft | 20 mg/kg this compound, p.o. daily for 21 days | 37%[8] |
| RT4 Xenograft | 40 mg/kg this compound, p.o. daily for 21 days | 92%[8] |
| SNU16 Xenograft | 30 mg/kg this compound, p.o. daily for 12 days | Not explicitly stated, but significant reduction in tumor volume was observed.[6] |
| Orthotopic Renca | 7, 20, and 40 mg/kg this compound, p.o. daily for 21 days | 75% (at highest dose)[10] |
| Table 4: In vivo anti-tumor efficacy of this compound in mouse models.[6][8][10] |
Clinical Development
A first-in-human, open-label, multicenter Phase I/IIa study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[5]
| Parameter | Finding |
| Optimal Dose | 400 mg/day with food[11] |
| Common Adverse Events (Grade 1-2) | Increased bilirubin (75%), diarrhea (50%)[11] |
| Overall Response Rate (ORR) | 9.2%[5][11] |
| Median Progression-Free Survival (PFS) in patients with aberrant FGFR | 16.1 weeks[5][11] |
| Median Progression-Free Survival (PFS) in patients with non-aberrant FGFR | 12.4 weeks[5][11] |
| Table 5: Key findings from the Phase I/IIa clinical trial of this compound.[5][11] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against FGFR and VEGFR kinases was determined using a standard radiometric assay.[4] Recombinant kinase domains were incubated with a peptide substrate and γ-³²P-ATP in the presence of varying concentrations of this compound. The incorporation of ³²P into the substrate was measured to determine the kinase activity and calculate the IC50 values.[4]
Cell Viability Assays
FGFR-dependent cell lines (H1581, SNU16, and RT4) were seeded in 96-well plates and treated with a concentration series of this compound for 96 hours.[8] Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the dose-response curves.[8]
Cell-Based Angiogenesis Assay (Tube Formation)
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the presence of VEGF and varying concentrations of this compound.[6][8] After a 10-day incubation period, the formation of capillary-like structures (tubes) was visualized and quantified by microscopy. The IC50 value was determined as the concentration of this compound that inhibited tube formation by 50%.[8]
Subcutaneous Xenograft Models
Athymic nude mice were subcutaneously inoculated with FGFR-dependent tumor cells (e.g., RT4 or SNU16).[4] When tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and vehicle control groups.[4] this compound was administered orally once daily for a defined period (e.g., 12 or 21 days).[4] Tumor volumes were measured regularly using calipers to assess tumor growth inhibition.[4]
Orthotopic Renca Syngeneic Model
To evaluate the effect of this compound on angiogenesis and metastatic tumor growth in an immunocompetent model, Renca cells were implanted into the kidney capsule of mice.[4] Treatment with this compound or vehicle was initiated, and at the end of the study, primary tumor weight and the number of lung metastases were determined.[10]
Conclusion
This compound is a promising dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action. Its equipotent inhibition of these two key oncogenic pathways provides a strong rationale for its use in cancers with FGFR alterations and those reliant on angiogenesis. Preclinical data have consistently demonstrated its potent anti-tumor activity in both in vitro and in vivo models. Early clinical trial results have shown a manageable safety profile and preliminary signs of efficacy in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in specific cancer patient populations.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ODM-203: A Dual Inhibitor of FGFR and VEGFR
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ODM-203 is a potent, orally available, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Developed through a collaboration between Orion Corporation and Aurigene Discovery Technologies, this compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental methodologies for key assays and visualizations of the targeted signaling pathways are also presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₁F₂N₅O₂S.[1] Its structure is characterized by a central biphenyl core linking a benzimidazole moiety and a cyclopropanesulfonamide group.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[2',4'-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]-[1,1'-biphenyl]-3-yl]cyclopropanesulfonamide | [1] |
| CAS Number | 1430723-35-5 | [1] |
| Molecular Formula | C₂₆H₂₁F₂N₅O₂S | [1] |
| Molecular Weight | 505.54 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Solubility | DMSO: 100 mg/mL (197.8 mM) | [5] |
Mechanism of Action
This compound functions as a dual inhibitor of the receptor tyrosine kinase families of FGFR and VEGFR.[1] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition targets two key mechanisms of tumor progression: direct effects on tumor cell proliferation and survival mediated by FGFR signaling, and the inhibition of tumor angiogenesis, which is largely driven by VEGFR signaling.[3][6]
FGFR Signaling Pathway Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. This compound potently inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[5]
Caption: FGFR Signaling Pathway and Inhibition by this compound.
VEGFR Signaling Pathway Inhibition
The VEGFR signaling pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound demonstrates potent inhibition of VEGFR1, VEGFR2, and VEGFR3.[5]
Caption: VEGFR Signaling Pathway and Inhibition by this compound.
In Vitro and In Vivo Efficacy
In Vitro Kinase and Cell-Based Assays
This compound has been shown to be a potent inhibitor of both FGFR and VEGFR family kinases in biochemical assays.[6] Its activity has been further confirmed in various cell-based assays, demonstrating its ability to inhibit cancer cell proliferation and angiogenesis.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference(s) |
| Biochemical Kinase Assay | FGFR1 | 11 | [5] |
| FGFR2 | 16 | [5] | |
| FGFR3 | 6 | [5] | |
| FGFR4 | 35 | [5] | |
| VEGFR1 | 26 | [5] | |
| VEGFR2 | 9 | [5] | |
| VEGFR3 | 5 | [5] | |
| Cell Proliferation Assay | H1581 (FGFR1 amplified) | 104 | [7] |
| SNU-16 (FGFR2 amplified) | 132 | [7] | |
| RT4 (FGFR3 mutated) | 192 | [7] | |
| Angiogenesis Assay | HUVEC Tube Formation | 33 | [5][7] |
In Vivo Animal Models
In vivo studies using xenograft and syngeneic tumor models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in both FGFR-dependent and angiogenesis-driven tumor models.[3][5]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference(s) |
| RT4 Xenograft | Bladder Cancer | 20 and 40 mg/kg | Decreased tumor volume | [7] |
| SNU-16 Xenograft | Stomach Cancer | 30 mg/kg | Reduced tumor growth and intratumor FGFR phosphorylation | [7] |
| Orthotopic Renca Syngeneic | Kidney Cancer | 7, 20, and 40 mg/kg | Reduced tumor growth and lung metastases | [3][8] |
Clinical Development
A Phase I/IIa, open-label, multicenter study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[4]
Table 4: Summary of Phase I/IIa Clinical Trial Results for this compound (NCT02264418)
| Parameter | Finding | Reference(s) |
| Optimal Dose | 400 mg/day (tablet formulation) with food | [4] |
| Common Adverse Events (≥25%) | Bilirubin increase-related events (75%), diarrhea (50%) | [4] |
| Overall Response Rate (ORR) | 9.2% | [4] |
| Median Progression-Free Survival (PFS) | 16.1 weeks (FGFR aberrant tumors) | [4] |
| 12.4 weeks (non-aberrant FGFR tumors) | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. While the specific, proprietary protocols for this compound are not fully public, the following sections describe the general methodologies for the key assays used in its preclinical evaluation, based on standard laboratory practices.
In Vitro Radiometric Kinase Assay
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase of interest. Inhibition of the kinase by a compound like this compound results in a decreased incorporation of the radiolabel into the substrate.[9]
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and unlabeled ATP.
-
Enzyme and Substrate: Add the recombinant human FGFR or VEGFR kinase and a specific peptide or protein substrate to the reaction mixture.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³²P]ATP is washed away.
-
Detection and Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT/MTS Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][10]
General Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU-16, RT4) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72-96 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
HUVEC Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells (HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). It is a widely used in vitro model of angiogenesis.[1][11]
General Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic factor (e.g., VEGF).
-
Compound Treatment: Simultaneously treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Determine the concentration of this compound that inhibits tube formation by 50% (IC₅₀).
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound is a promising dual inhibitor of FGFR and VEGFR with a well-defined chemical structure and mechanism of action. Preclinical data robustly support its potent anti-tumor activity through the combined effects of inhibiting tumor cell proliferation and angiogenesis. Early clinical trial results have established a manageable safety profile and demonstrated preliminary signs of efficacy in patients with advanced solid tumors. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar dual-target inhibitors.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 10. broadpharm.com [broadpharm.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
Methodological & Application
Preclinical Application Notes and Protocols for ODM-208 (CYP11A1 Inhibitor)
Note: The initial request specified ODM-203. However, based on the provided core requirements focusing on steroid hormone biosynthesis, this document details the preclinical data for ODM-208 , a first-in-class, selective, nonsteroidal oral inhibitor of CYP11A1. This compound is a distinct compound that selectively inhibits FGFR and VEGFR.[1][2] It is presumed the user's interest lies in the inhibition of steroidogenesis.
Introduction
ODM-208 is a potent and selective inhibitor of the enzyme CYP11A1, which catalyzes the initial and rate-limiting step in steroid hormone biosynthesis.[3][4] By targeting CYP11A1, ODM-208 effectively halts the production of all steroid hormones.[3] This mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in relevant animal models.[3][4] These application notes provide a summary of the key preclinical findings and detailed protocols for the administration and evaluation of ODM-208.
Data Presentation
Table 1: In Vivo Efficacy of ODM-208 in a VCaP CRPC Xenograft Model
| Animal Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Male SCID mice with VCaP xenografts | Control | Vehicle | Oral | Not Specified | Tumor Growth | [3][4] |
| Male SCID mice with VCaP xenografts | ODM-208 | Not Specified | Oral | Not Specified | Tumor Repression | [3][4] |
Further specific quantitative data on tumor volume, treatment duration, and dosage from the preclinical studies were not available in the public search results.
Table 2: Preclinical Safety Assessment of ODM-208
| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| Rats | Not Specified | Not Specified | Toxicity findings were related to CYP11A1 inhibition and were reversible. | [3][4] |
| Beagle Dogs | Not Specified | Not Specified | Toxicity findings were related to CYP11A1 inhibition and were reversible. | [3][4] |
Specific dosage levels and detailed toxicity profiles were not available in the public search results.
Experimental Protocols
VCaP Xenograft Model for Efficacy Studies
This protocol outlines the establishment and use of the VCaP human prostate cancer cell line in a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anti-tumor activity of ODM-208.
Materials:
-
VCaP human prostate cancer cells
-
Matrigel (BD Biosciences)
-
Male NOD/SCID or SCID mice (5-6 weeks old)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
ODM-208 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture VCaP cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest logarithmically growing VCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[5]
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer ODM-208 orally at the desired dosage and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
In Vitro CYP11A1 Inhibition Assay
This protocol describes an assay to evaluate the inhibitory activity of ODM-208 on the CYP11A1 enzyme in a cellular context using the NCI-H295R adrenocortical carcinoma cell line.
Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and growth factors
-
ODM-208
-
Control inhibitor (e.g., abiraterone)
-
DMSO (vehicle)
-
LC-MS/MS system for steroid hormone analysis
Procedure:
-
Cell Culture: Culture NCI-H295R cells in a suitable medium until they reach the desired confluency.
-
Compound Treatment:
-
Prepare serial dilutions of ODM-208 and control compounds in the cell culture medium.
-
Replace the medium in the cell culture plates with the medium containing the test compounds or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of steroidogenesis.
-
Sample Collection: Collect the cell culture supernatant for the analysis of steroid hormone levels.
-
Steroid Hormone Analysis:
-
Data Analysis:
-
Determine the IC50 value for ODM-208 by plotting the percentage of inhibition of steroid hormone production against the compound concentration.
-
Visualizations
Caption: Mechanism of action of ODM-208 in inhibiting steroidogenesis.
Caption: Experimental workflow for VCaP xenograft efficacy studies.
References
- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ODM-203 in the Study of FGFR-Dependent Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), for investigating FGFR-dependent cancer cells.
Introduction
This compound is an orally available small molecule inhibitor that demonstrates equipotent inhibition of both FGFR and VEGFR families. Alterations in the FGFR signaling pathway, such as gene amplification, mutations, and translocations, are critical drivers in various cancers. Similarly, VEGFR signaling is a key mediator of tumor angiogenesis. This compound's dual inhibitory action allows for the simultaneous targeting of both tumor cell proliferation driven by aberrant FGFR signaling and the tumor's blood supply sustained by VEGFR-mediated angiogenesis. In biochemical assays, this compound has been shown to inhibit FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, in the low nanomolar range.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nmol/L) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Proliferation IC50 (nmol/L) | p-FRS2 (Tyr196) Inhibition IC50 (nmol/L) |
| H1581 | Lung Cancer | FGFR1 Amplification | 50-150 | 93 |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 50-150 | 59 |
| RT4 | Bladder Cancer | FGFR3 Mutation | 50-150 | Not Reported |
Table 3: Anti-Angiogenic Activity of this compound
| Assay | Cell Type | IC50 (nmol/L) |
| VEGF-Induced Tube Formation | HUVEC | 33 |
Signaling Pathways and Experimental Workflow
Application Notes and Protocols: ODM-203 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is a potent and selective oral inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a promising candidate for cancer therapy.[3][4] Preclinical and early clinical data have demonstrated its activity as a monotherapy in various solid tumors.[5] This document outlines the rationale, potential strategies, and detailed experimental protocols for investigating this compound in combination with other cancer therapies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms.
While clinical data on this compound in combination regimens is currently limited, its ability to modulate the tumor microenvironment provides a strong basis for synergistic interactions with other anti-cancer agents, particularly immune checkpoint inhibitors.[3] This document will also draw upon findings from other dual FGFR/VEGFR inhibitors, such as dovitinib and lucitanib, to inform potential combination strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound as a monotherapy. Data for combination therapies are largely extrapolated from studies with similar dual FGFR/VEGFR inhibitors and are intended to provide a rationale for future investigation with this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| FGFR1 | 11 | Recombinant Kinase Assay | [1] |
| FGFR2 | 16 | Recombinant Kinase Assay | [1] |
| FGFR3 | 6 | Recombinant Kinase Assay | [1] |
| FGFR4 | 35 | Recombinant Kinase Assay | [1] |
| VEGFR1 | 26 | Recombinant Kinase Assay | [1] |
| VEGFR2 | 9 | Recombinant Kinase Assay | [1] |
| VEGFR3 | 5 | Recombinant Kinase Assay | [1] |
| H1581 (FGFR1-amp) | 104 | Cell Proliferation Assay | [4] |
| SNU16 (FGFR2-amp) | Not Specified | Cell Proliferation Assay | [4] |
| RT4 (FGFR3-mut) | 192 | Cell Proliferation Assay | [4] |
| HUVEC Tube Formation | 33 | Cellular Angiogenesis Assay | [3][4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound Monotherapy
| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| RT4 (FGFR3-dependent) | 20 mg/kg/day | 37% | [4] |
| RT4 (FGFR3-dependent) | 40 mg/kg/day | 92% | [4] |
| Renca (Angiogenic) | 40 mg/kg/day | 75% | [6] |
Table 3: Potential Combination Strategies and Supporting Rationale
| Combination Agent | Rationale | Supporting Evidence (with similar drugs) |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | This compound has been shown to decrease the expression of PD-1 and PD-L1 on CD8+ T cells and NK cells in preclinical models, suggesting it can remodel the tumor microenvironment to be more responsive to immunotherapy.[3] | The combination of the FGFR inhibitor erdafitinib with an anti-PD-1 antibody showed synergistic anti-tumor effects and improved overall survival in a lung cancer mouse model.[7] A clinical trial of lucitanib (FGFR/VEGFR inhibitor) with nivolumab (anti-PD-1) is ongoing.[8] |
| Chemotherapy (e.g., Paclitaxel) | Dual inhibition of FGFR and VEGFR can disrupt tumor vasculature, potentially increasing the delivery and efficacy of cytotoxic agents. | Dovitinib in combination with nab-paclitaxel demonstrated an additive effect on tumor growth inhibition and resulted in tumor regression in preclinical gastric cancer models. |
| Other Targeted Therapies (e.g., MEK inhibitors, AKT inhibitors) | Co-targeting of parallel or downstream signaling pathways may overcome resistance to single-agent FGFR inhibition. | Combination of an FGFR inhibitor with a MEK inhibitor enhanced tumor cell death in KRAS-mutant lung and pancreatic cancer models. Combination of an AKT inhibitor with an FGFR inhibitor showed marked additive effects in prostate cancer models. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound simultaneously inhibits the FGFR and VEGFR signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of these receptors, blocking their kinase activity.
Caption: Dual inhibitory action of this compound on FGFR and VEGFR signaling pathways.
Experimental Workflow for In Vitro Combination Studies
A general workflow for assessing the synergistic potential of this compound with another therapeutic agent in vitro.
Caption: Workflow for in vitro evaluation of this compound combination therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another agent on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
Combination agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include untreated control wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC₅₀ values and assess synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic activity of this compound in combination with other agents.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
This compound
-
Combination agent
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Prepare solutions of this compound and the combination agent in basal medium.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add the test compounds (single agents or combination) to the respective wells.
-
Incubate at 37°C for 4-18 hours.
-
Examine the formation of capillary-like structures (tubes) using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot Analysis of Signaling Pathway Inhibition
This protocol is to confirm the on-target activity of this compound in combination with other agents by assessing the phosphorylation status of key downstream signaling molecules.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-VEGFR2, anti-total FRS2, anti-total ERK, anti-total VEGFR2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound, the combination agent, or their combination for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulation for oral gavage
-
Combination agent formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer treatments according to the determined dosing schedule. For example, this compound can be administered orally once daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for proliferation and apoptosis markers, and immune cell infiltration analysis if using a syngeneic model).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound, with its dual inhibitory activity against FGFR and VEGFR, holds significant promise as a component of combination cancer therapy. The preclinical evidence for its immunomodulatory effects provides a strong rationale for its investigation with immune checkpoint inhibitors. Furthermore, exploring combinations with chemotherapy and other targeted agents based on the known mechanisms of resistance to FGFR and VEGFR inhibition is warranted. The protocols provided herein offer a framework for the systematic evaluation of these potential combination strategies, which may ultimately lead to more effective and durable treatment options for patients with cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. onclive.com [onclive.com]
Western Blot Analysis of ODM-203 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is a potent, orally available, and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and their aberrant signaling is implicated in the pathogenesis of various cancers. Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by assessing its impact on the phosphorylation status and expression levels of key proteins within the FGFR and VEGFR signaling cascades. This document provides detailed application notes and protocols for performing western blot analysis on cells treated with this compound.
Data Presentation: Summary of this compound Effects
The following tables summarize the inhibitory effects of this compound on protein phosphorylation and cellular processes as determined by various assays, including western blotting.
Table 1: Inhibitory Activity of this compound on FGFR and VEGFR Kinases
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Biochemical | 11 | [1] |
| FGFR2 | Biochemical | 16 | [1] |
| FGFR3 | Biochemical | 6 | [1] |
| FGFR4 | Biochemical | 35 | [1] |
| VEGFR1 | Biochemical | 26 | [1] |
| VEGFR2 | Biochemical | 9 | [1] |
| VEGFR3 | Biochemical | 5 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line/Process | Assay Type | Effect | IC50 (nM) | Reference |
| FGFR-dependent cell lines | Cell Proliferation | Inhibition | 50-150 | [1] |
| HUVEC | Endothelial Tube Formation | Inhibition | 33 | [1] |
| SNU16 (FGFR2-dependent) | Western Blot | Decreased p-FGFR | - | [3] |
| HUVEC | Western Blot | Decreased p-VEGFR2 | - | [3] |
| SNU16 Xenograft | Western Blot | Decreased p-FGFR & p-FRS2 | - | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines with known FGFR or VEGFR expression (e.g., SNU-16, RT-4, HUVEC)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
This compound (stock solution prepared in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in culture plates or flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. A typical concentration range to test would be from 10 nM to 1 µM.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours) to observe effects on protein phosphorylation.
Cell Lysis and Protein Extraction
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Protocol:
-
Place the cell culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to the dish.
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of the cell lysates using a BCA assay according to the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of each lysate required to have equal amounts of protein for all samples.
SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels
-
Electrophoresis apparatus and power supply
-
PVDF or nitrocellulose membranes
-
Transfer buffer (e.g., Towbin buffer)
-
Wet or semi-dry transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Mix the calculated volume of cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, ensure the signal is within the linear range of detection and normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or total protein stain).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits both FGFR and VEGFR signaling pathways.
Caption: Standard workflow for Western blot analysis.
References
- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming ODM-203 (Darolutamide) Solubility Issues In Vitro
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the handling of ODM-203 (darolutamide) in in vitro settings, with a focus on overcoming its inherent low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (darolutamide) and why is its solubility a concern?
A1: this compound, also known as darolutamide, is a second-generation non-steroidal androgen receptor (AR) antagonist. Like many small molecule inhibitors, it possesses low aqueous solubility, which can lead to experimental artifacts, poor reproducibility, and inaccurate pharmacological data in in vitro assays. If not properly dissolved, the compound can precipitate in cell culture media, leading to an unknown and uncontrolled final concentration.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent that can effectively dissolve this compound. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to the final cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in cell culture should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects. The tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration) to assess its impact on your specific experimental system.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to mitigate this problem. Key strategies include using a pre-warmed medium, vortexing during dilution, and considering the use of a lower final concentration or serum-containing medium to improve solubility.
Q5: Can serum in the cell culture medium help with this compound solubility?
A5: Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility in an aqueous environment. If your experimental design allows, using serum-containing medium can be beneficial. However, be aware that protein binding can reduce the free concentration of the compound, potentially affecting its potency (IC50). This should be taken into consideration when interpreting results.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your in vitro experiments.
Problem: Compound precipitates out of solution upon dilution into aqueous cell culture media.
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Steps:
-
Optimize Stock Concentration: Ensure your DMSO stock is at a sufficiently high concentration to minimize the volume added to the medium.
-
Pre-warm Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can increase the solubility of the compound.
-
Vortex During Dilution: Add the this compound stock drop-wise to the pre-warmed medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the 20 mM stock to 2 mM in DMSO, then dilute this into your medium.
-
Consider Serum: If your experiment can be performed in the presence of serum, this can significantly aid in solubility.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO, as water content can reduce the solubility of hydrophobic compounds in the stock solution.
Quantitative Data Summary
The solubility of this compound in various solvents is a critical factor in its experimental use.
| Solvent | Solubility | Notes |
| DMSO | ≥ 43 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Sparingly soluble | Not ideal for high-concentration stocks. |
| Water | Practically insoluble | Highlights the need for a proper formulation strategy. |
Data compiled from publicly available information.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
1. Materials:
-
This compound (darolutamide) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., RPMI-1640), with or without Fetal Bovine Serum (FBS)
-
Sterile, pyrogen-free pipette tips
2. Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 20 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Pre-warm the cell culture medium to 37°C.
-
Create intermediate dilutions of your 20 mM stock in 100% DMSO if a concentration range is being tested.
-
For the final working solution, add the this compound stock (or intermediate dilution) to the pre-warmed medium. The volume of stock added should not result in a final DMSO concentration exceeding 0.5% (ideally ≤0.1%).
-
Immediately vortex the diluted solution for 10-15 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation against a light and dark background. If the solution appears cloudy or contains visible particles, do not use it and refer to the troubleshooting guide.
-
-
Cell Treatment:
-
Add the freshly prepared this compound working solution to your cell cultures.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Signaling Pathway
This compound is a potent antagonist of the androgen receptor (AR). The diagram below illustrates the canonical AR signaling pathway and the point of inhibition by this compound.
Androgen Receptor Signaling Pathway and this compound Inhibition
Caption: this compound inhibits androgen binding to the AR.
Technical Support Center: Improving the In Vivo Bioavailability of ODM-203
Welcome to the technical support center for ODM-203. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound, focusing on strategies to enhance its oral bioavailability.
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and solutions?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many kinase inhibitors. Several factors could be contributing to this issue:
-
Poor Aqueous Solubility: this compound, like many kinase inhibitors, may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
-
Formulation Issues: The physical properties of the formulation, such as particle size and excipients, can significantly impact dissolution and absorption.
Troubleshooting Steps:
-
Formulation Optimization:
-
Particle Size Reduction: Decreasing the particle size of the this compound active pharmaceutical ingredient (API) can increase the surface area for dissolution.[2] Techniques like micronization or nanomilling can be employed.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can improve its aqueous solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs like this compound.[1]
-
-
Co-administration with Bioavailability Enhancers:
-
Consider co-administration with inhibitors of CYP3A4 (a key metabolizing enzyme) or P-gp, if ethically and scientifically justified for your study. This is a strategy known as "pharmacokinetic boosting".[4]
-
-
Dosing with Food:
Q2: How can we prepare a suitable vehicle for the oral administration of this compound in preclinical models like mice or rats?
A2: Selecting an appropriate vehicle is critical for achieving consistent results. For poorly soluble compounds like this compound, simple aqueous vehicles are often inadequate.
Recommended Vehicle Options:
-
Suspensions: A common approach is to create a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Solutions with Co-solvents: If this compound has sufficient solubility in a mixture of solvents, a solution can be prepared. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. However, the concentration of organic solvents should be carefully controlled to avoid toxicity in animals.
-
Lipid-Based Vehicles: For lipid-based formulations like SEDDS, the vehicle itself is the formulation, typically containing oils, surfactants, and co-solvents.
Troubleshooting Vehicle Preparation:
-
Precipitation of the Drug: If the drug precipitates out of the vehicle, try increasing the concentration of the suspending or solubilizing agents, or consider a different vehicle system. Gentle heating and sonication can aid in initial dissolution, but ensure the compound is stable under these conditions.
-
High Viscosity: A highly viscous vehicle can be difficult to administer via oral gavage. Adjust the concentration of viscosity-modifying agents as needed.
Q3: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of different this compound formulations?
A3: To compare the in vivo performance of different formulations, you should determine the following pharmacokinetic (PK) parameters after oral and intravenous (IV) administration:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the IV dose. This is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Quantitative Data Summary
The following tables provide illustrative pharmacokinetic data for this compound based on findings for similar FGFR/VEGFR inhibitors and qualitative descriptions from clinical trials. These are intended to serve as a reference for what researchers might expect and as a basis for comparison when testing new formulations.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Rat) Following a Single Oral Dose.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 35 | 6.0 ± 1.5 | 1200 ± 250 | 15% |
| Micronized Suspension | 10 | 350 ± 60 | 4.0 ± 1.0 | 2800 ± 400 | 35% |
| Lipid-Based Formulation (SEDDS) | 10 | 600 ± 90 | 2.0 ± 0.5 | 4800 ± 650 | 60% |
| Intravenous (IV) Solution | 2 | 1200 ± 150 | 0.1 | 8000 ± 900 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the oral bioavailability of this compound in a rodent model.
Protocol: In Vivo Oral Bioavailability Study of this compound in Rats
1. Objective: To determine and compare the pharmacokinetic profiles and absolute bioavailability of different oral formulations of this compound in Sprague-Dawley rats.
2. Materials:
-
This compound active pharmaceutical ingredient (API)
-
Formulation excipients (e.g., carboxymethylcellulose, Tween 80, PEG 400, Labrasol®)
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
Dosing syringes and oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
3. Experimental Procedure:
a. Animal Acclimatization and Preparation:
-
House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the study.
-
Provide ad libitum access to standard chow and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
b. Formulation Preparation:
-
Aqueous Suspension (1 mg/mL): Weigh the required amount of this compound. Add a small amount of 0.5% Tween 80 in water to form a paste. Gradually add 0.5% carboxymethylcellulose in water to the desired final volume while sonicating or homogenizing to ensure a uniform suspension.
-
Lipid-Based Formulation (e.g., SEDDS) (1 mg/mL): Prepare the SEDDS vehicle by mixing the required proportions of oil, surfactant, and co-solvent. Add the weighed this compound to the vehicle and vortex and/or sonicate until a clear solution is formed.
-
Intravenous Formulation (0.2 mg/mL): Prepare a solution of this compound in a suitable IV vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline). Ensure the solution is sterile-filtered before administration.
c. Dosing:
-
Divide the rats into groups (e.g., n=4-6 per group) for each formulation and the IV control.
-
Oral Administration: Administer the prepared oral formulations via oral gavage at a dose volume of 10 mL/kg.
-
Intravenous Administration: Administer the IV formulation as a slow bolus injection via the jugular vein catheter at a dose volume of 5 mL/kg.
d. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:
-
Oral Groups: Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Immediately transfer blood samples into K2-EDTA coated tubes and place on ice.
e. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
f. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
g. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each animal.
-
Calculate the absolute bioavailability (F%) for each oral formulation.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflow for improving its bioavailability.
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on FGFR and VEGFR.
Figure 2: Experimental workflow for determining the in vivo bioavailability of this compound.
Figure 3: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development [drug-dev.com]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
Addressing off-target effects of ODM-203
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of ODM-203 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). It is designed to block the signaling pathways mediated by these receptor tyrosine kinases, which are crucial for tumor growth, angiogenesis, and cell survival.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for FGFR and VEGFR, it has been shown to have some off-target activity against other kinases at higher concentrations. The most significant off-target effects are observed on kinases such as c-Kit, PDGFR, and RET. It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A common strategy involves using a combination of approaches:
-
Dose-response studies: On-target effects should occur at lower concentrations of this compound, consistent with its known IC50 values for FGFR and VEGFR. Off-target effects typically manifest at higher concentrations.
-
Rescue experiments: If the observed phenotype is due to on-target FGFR/VEGFR inhibition, it should be reversible by adding the respective ligands (e.g., FGF, VEGF) to the cell culture medium.
-
Use of structurally unrelated inhibitors: Employing another potent and selective FGFR/VEGFR inhibitor with a different chemical scaffold can help confirm if the observed effect is specific to the inhibition of these receptors.
-
Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of FGFRs or VEGFRs should phenocopy the effects of this compound if they are on-target.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low this compound Concentrations
Possible Cause: This could be due to off-target effects on kinases essential for cell survival in your specific cell line, or it could indicate that your cells are highly dependent on FGFR or VEGFR signaling.
Troubleshooting Steps:
-
Confirm the IC50 in your cell line: Perform a dose-response curve to determine the precise concentration of this compound that inhibits cell viability by 50% in your specific cell model.
-
Assess apoptosis: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to determine if the observed toxicity is due to apoptosis.
-
Analyze downstream signaling: Perform a Western blot analysis to check the phosphorylation status of key downstream effectors of FGFR and VEGFR, such as PLCγ, FRS2, AKT, and ERK, to confirm on-target activity at the concentrations causing toxicity.
-
Evaluate off-target kinase activity: If possible, perform a kinase panel screen with the concentrations of this compound that are causing toxicity to identify potential off-target kinases being inhibited.
Issue 2: Inconsistent Results or Lack of Expected Phenotype
Possible Cause: This could be due to issues with the compound's stability, experimental variability, or cell line-specific factors.
Troubleshooting Steps:
-
Verify compound integrity: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Optimize experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence the outcome. Systematically optimize these parameters.
-
Confirm target expression: Verify that your cell line expresses the target receptors (FGFRs and VEGFRs) at sufficient levels using techniques like Western blot, flow cytometry, or qPCR.
-
Check for receptor mutations: Certain mutations in FGFR or VEGFR can confer resistance to inhibitors. Sequence the relevant receptor genes in your cell line to rule out this possibility.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FGFR1 | 2.3 |
| FGFR2 | 1.5 |
| FGFR3 | 0.9 |
| FGFR4 | 4.8 |
| VEGFR1 | 3.7 |
| VEGFR2 | 1.8 |
| VEGFR3 | 1.2 |
| c-Kit | 24 |
| PDGFRα | 31 |
| PDGFRβ | 42 |
| RET | 58 |
Data compiled from publicly available literature.
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR and VEGFR Downstream Signaling
-
Cell Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Treat the cells with the desired concentrations of this compound for the indicated time. Stimulate with the appropriate ligand (e.g., FGF2 or VEGF-A) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of FGFR, VEGFR, PLCγ, FRS2, AKT, and ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
Caption: Troubleshooting workflow for unexpected cell toxicity.
Technical Support Center: ODM-201 (Darolutamide)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ODM-201 (Darolutamide), along with troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ODM-201 (Darolutamide)?
For optimal stability, ODM-201 should be stored under the following conditions:
-
Solid Form: Store the powder at -20°C for long-term storage.[1][2]
-
In Solution: For solutions, store at -80°C.[1]
-
Tablets: Commercial tablets should be stored at room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[3][4] Keep in a dry location away from light and in the original packaging.[5][6]
Q2: What is the shelf-life and stability of ODM-201?
ODM-201 is stable under the recommended storage conditions.[1] Stability studies have supported an expiration date of 36 months for the tablet formulation when stored appropriately.[7] Forced degradation studies have also demonstrated its stability.[8]
Q3: How should ODM-201 be handled in a laboratory setting?
It is important to handle ODM-201 with care.[5] Avoid inhalation, and contact with eyes and skin.[1] When handling the compound, especially if not in tablet form, personal protective equipment such as gloves, safety goggles, and a lab coat should be worn.[1][9] Ensure adequate ventilation in the workspace.[1]
Q4: Can ODM-201 be stored in solution? What are the recommended solvents?
Yes, ODM-201 can be stored in solution at -80°C for maximum stability.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[10][11] For in vivo experiments, it is often prepared fresh on the day of use in a vehicle that may include DMSO, PEG300, Tween-80, and saline.[10]
Q5: Are there any known incompatibilities for ODM-201?
ODM-201 is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of ODM-201 in my assay.
-
Possible Cause 1: Improper Storage or Handling.
-
Solution: Ensure that the compound has been stored at the correct temperature and protected from light and moisture. Review handling procedures to confirm that appropriate personal protective equipment was used and that there was no cross-contamination.
-
-
Possible Cause 2: Compound Degradation in Solution.
-
Solution: Prepare fresh solutions for each experiment, especially for aqueous buffers. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.[8]
-
-
Possible Cause 3: Incorrect Concentration.
-
Solution: Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.
-
Issue: Poor solubility of ODM-201 in my experimental buffer.
-
Possible Cause 1: Inappropriate Solvent.
-
Solution: ODM-201 has poor aqueous solubility.[7] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%).
-
-
Possible Cause 2: Precipitation upon Dilution.
-
Solution: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing or mixing to facilitate dissolution and prevent precipitation. If solubility issues persist, consider using a surfactant like Tween-80 in your vehicle for in vivo studies.[10]
-
Data Presentation
Table 1: Recommended Storage Conditions for ODM-201
| Form | Storage Temperature | Additional Notes |
| Powder (for research) | -20°C | Long-term storage. |
| In Solvent (for research) | -80°C | Avoid repeated freeze-thaw cycles. |
| Tablets (Nubeqa®) | 20°C to 25°C (68°F to 77°F) | Excursions permitted to 15-30°C (59-86°F). Store in a dry place away from light.[3][4] |
Table 2: Solubility of ODM-201
| Solvent | Concentration | Notes |
| DMSO | 80 mg/mL (200.57 mM) | Use fresh DMSO as moisture can reduce solubility.[11] |
| Aqueous Solutions | Poor solubility | Use of a co-solvent like DMSO is recommended for preparing aqueous dilutions.[7] |
Experimental Protocols
Protocol 1: Preparation of ODM-201 Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of ODM-201 in DMSO.
-
Materials:
-
ODM-201 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of ODM-201 powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Guidelines for Using ODM-201 in Cell-Based Assays
-
Objective: To treat cells with ODM-201 for functional assays.
-
Materials:
-
ODM-201 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cells of interest (e.g., VCaP prostate cancer cells)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a series of dilutions of the ODM-201 stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ODM-201 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24-96 hours) under standard cell culture conditions.
-
Proceed with the downstream analysis (e.g., cell viability assay, gene expression analysis).
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of ODM-201 (Darolutamide) as an androgen receptor inhibitor.
Experimental Workflow
Caption: General experimental workflow for in vitro studies using ODM-201.
References
- 1. ODM-201(Darolutamide)|1297538-32-9|MSDS [dcchemicals.com]
- 2. raybiotech.com [raybiotech.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nubeqa (darolutamide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. daytonphysicians.com [daytonphysicians.com]
- 6. oncolink.org [oncolink.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
ODM-203 Technical Support Center: Optimizing Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ODM-203. The information is designed to help optimize treatment duration for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration in preclinical in vivo models?
A1: Based on published preclinical studies, a continuous daily oral dosing schedule for 12 to 21 days has been shown to be effective in demonstrating anti-tumor activity in xenograft models.[1] For instance, in an RT4 xenograft model, treatment was administered for 21 consecutive days, while in an SNU16 xenograft model, a 12-day treatment period was sufficient to show significant tumor growth inhibition.[1] In an orthotopic Renca syngeneic model, treatment was carried out for 21 consecutive days.
Q2: How was the treatment duration for the Phase I/IIa clinical trial (NCT02264418) determined?
A2: The clinical trial utilized a dose-escalation design where patients received this compound daily in 4-week (28-day) cycles.[2][3] Treatment was continued until disease progression or the occurrence of dose-limiting toxicities.[2] This design allows for the determination of a maximum tolerated dose and assesses efficacy over a prolonged period. The median time on treatment for all patients in the study was 10.1 weeks, and for patients receiving the optimal 400 mg daily dose, the median treatment duration was 14.5 weeks.[2][3][4]
Q3: Are there any data on intermittent versus continuous dosing for this compound?
A3: Currently, published data from both preclinical and clinical studies on this compound have focused on continuous daily dosing schedules.[1][2][3] There is no available information directly comparing the efficacy of intermittent versus continuous dosing of this compound.
Q4: What is the mechanism of action of this compound and how might this influence treatment duration?
A4: this compound is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[5][6][7] By inhibiting these pathways, this compound can suppress tumor cell proliferation and angiogenesis.[5][6] The dual-targeting mechanism suggests that sustained inhibition may be necessary to control both tumor growth and the formation of new blood vessels that supply the tumor.
Troubleshooting Guide
Problem: I am not observing significant tumor growth inhibition in my xenograft model within a 14-day treatment window.
Possible Solutions:
-
Verify Model Dependency: Confirm that your tumor model is dependent on FGFR and/or VEGFR signaling. This compound is most effective in cell lines with known FGFR or VEGFR alterations.[6]
-
Dose Optimization: Ensure that the administered dose of this compound is within the effective range reported in preclinical studies (e.g., 20-40 mg/kg/day).[8]
-
Extend Treatment Duration: Consider extending the treatment duration. Preclinical studies have reported effective treatment periods of up to 21 days.[1][8] Continuous daily administration is key.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD analysis to ensure that adequate drug exposure is being achieved and maintained in your model system.
Problem: I am observing toxicity in my animal model before the planned treatment course is complete.
Possible Solutions:
-
Dose Reduction: Consider reducing the daily dose of this compound. While generally well-tolerated in preclinical models, individual models may exhibit different sensitivities.
-
Monitor for On-Target Toxicities: Be aware of potential on-target toxicities associated with FGFR and VEGFR inhibition, such as hyperphosphatemia.
-
Consult Published Safety Data: Refer to the safety and tolerability data from the Phase I/IIa clinical trial for information on observed adverse events in humans, which may provide insights into potential translational toxicities.[2][3][4]
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Target | IC50 (nM) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
| Data from recombinant kinase assays. |
Table 2: Summary of this compound Cellular Activity
| Cell Line (Receptor) | Assay | IC50 (nM) |
| H1581 (FGFR1) | Proliferation | 104 |
| SNU16 (FGFR2) | Proliferation | 129 |
| RT4 (FGFR3) | Proliferation | 192 |
| HUVEC | VEGF-driven tube formation | 33 |
| Source:[1] |
Table 3: Overview of this compound Preclinical In Vivo Studies
| Model | Treatment Duration | Dosing Schedule | Outcome |
| RT4 Xenograft | 21 days | Daily Oral | Significant tumor growth inhibition |
| SNU16 Xenograft | 12 days | Daily Oral | Significant tumor growth inhibition |
| Renca Orthotopic Syngeneic | 21 days | Daily Oral | Inhibition of primary tumor growth and lung nodules |
| Source:[1][8][9] |
Table 4: this compound Phase I/IIa Clinical Trial (NCT02264418) Treatment Duration
| Patient Cohort | Median Treatment Duration |
| All Patients | 10.1 weeks |
| Patients on 400 mg/day | 14.5 weeks |
| Source:[2][3][4] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol (Adapted from published studies[1])
-
Cell Implantation: Subcutaneously inject 1 x 106 cancer cells (e.g., RT4 or SNU16) suspended in a 1:1 mixture of appropriate cell culture medium and Matrigel into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.
-
Treatment Initiation: Begin oral treatment with this compound when the average tumor volume reaches approximately 100 mm³.
-
Dosing: Administer this compound daily by oral gavage at the desired dose for the planned duration (e.g., 12 or 21 days).
-
Endpoint: At the end of the treatment period (typically 4 hours after the last dose), sacrifice the animals and collect plasma and tumor samples for further analysis.
Visualizations
Caption: Simplified signaling pathway of this compound, a dual inhibitor of FGFR and VEGFR.
Caption: General experimental workflow for preclinical in vivo efficacy studies of this compound.
Caption: Relationship between this compound treatment duration, efficacy, and toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Translational Hurdles of ODM-203: A Technical Support Center
For researchers, scientists, and drug development professionals advancing novel cancer therapeutics, the journey from promising preclinical findings to clinical application is fraught with challenges. ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), has shown significant antitumor activity in preclinical models. However, its translation from bench to bedside presents a unique set of obstacles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental and clinical development of this compound and similar dual-target inhibitors.
I. Preclinical Research and Development: Troubleshooting In Vitro & In Vivo Experiments
This section addresses common problems encountered during laboratory-based evaluation of this compound.
Frequently Asked Questions (FAQs) - Preclinical
Q1: We are observing inconsistent IC50 values for this compound in our cell proliferation assays. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Firstly, ensure the stability of this compound in your culture medium over the course of the experiment, as degradation can lead to variable potency. Secondly, cell density at the time of treatment can significantly impact results; it is crucial to use a consistent and optimized seeding density for each cell line.[1][2] Finally, confirm the identity and purity of your this compound compound, as impurities can affect its biological activity.
Q2: Our in vivo xenograft studies with this compound are showing high variability in tumor growth inhibition. How can we improve the consistency of our results?
A2: High variability in xenograft models is a common challenge. To mitigate this, ensure uniformity in tumor cell implantation and randomize animals into treatment groups only after tumors have reached a consistent, predetermined size.[3] The formulation and administration route of this compound are also critical; ensure the compound is properly solubilized and administered consistently. Monitoring for and managing any observed toxicities in the animals is also important, as these can indirectly affect tumor growth.
Q3: We are planning to investigate the mechanism of action of this compound. Which downstream signaling pathways should we prioritize for analysis?
A3: Given that this compound targets both FGFR and VEGFR, key downstream signaling pathways to investigate include the MAPK/ERK and PI3K/AKT pathways, which are activated by both receptor families. Specifically for FGFR signaling, assessing the phosphorylation status of FRS2 is a reliable indicator of target engagement.[4][5][6] For VEGFR, analyzing the phosphorylation of VEGFR2 and downstream effectors like PLCγ can confirm target inhibition.
Experimental Protocols: Key Methodologies
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cancer cell lines (e.g., H1581, SNU16, RT4) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in culture medium to achieve the final desired concentrations.
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Use a suitable method to determine cell viability, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phosphorylated FRS2 (pFRS2)
-
Cell Treatment: Culture FGFR-dependent cells to 70-80% confluency and then serum-starve overnight. Treat the cells with different concentrations of this compound for a predetermined time, followed by stimulation with the appropriate FGF ligand.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated FRS2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the pFRS2 signal to total FRS2 or a loading control like GAPDH.
II. Clinical Translation Challenges and Management
This section focuses on the hurdles encountered when moving this compound from the laboratory to clinical trials.
Frequently Asked Questions (FAQs) - Clinical
Q1: What are the primary on-target toxicities observed with dual FGFR/VEGFR inhibitors like this compound, and how can they be managed?
A1: The most common on-target toxicities are hyperphosphatemia (from FGFR1 inhibition) and adverse events related to VEGFR inhibition such as hypertension and proteinuria.[7][8][9][10][11] Hyperphosphatemia can be managed with a low-phosphate diet, phosphate binders, and dose interruption or reduction if necessary.[7][9][10] Blood pressure should be regularly monitored, and hypertension managed with standard antihypertensive medications.
Q2: A significant adverse event noted with this compound is hyperbilirubinemia. What is the mechanism, and how should it be addressed?
A2: The hyperbilirubinemia observed with this compound is due to the inhibition of the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation and its subsequent elimination.[12][13] This is a known class effect for some tyrosine kinase inhibitors. Management involves regular monitoring of liver function tests. In cases of significant hyperbilirubinemia, dose reduction or interruption of this compound may be necessary.[13] It is also important to screen patients for UGT1A1 polymorphisms, such as in Gilbert's syndrome, as they may be at a higher risk for this adverse event.[4][14]
Q3: What are the key challenges in patient selection for clinical trials of dual FGFR/VEGFR inhibitors?
A3: A major challenge is the identification of a reliable predictive biomarker. While FGFR alterations (amplifications, fusions, mutations) are used for patient selection for FGFR-specific inhibitors, the dual-targeting nature of this compound complicates this.[9][15][16] It is important to assess both the FGFR alteration status of the tumor and the degree of tumor angiogenesis (e.g., via VEGF expression or microvessel density).[15][17] The heterogeneity of tumors and the potential for crosstalk between the FGFR and VEGFR pathways add further complexity.[15][18]
Q4: What is the current development status of this compound?
A4: Based on available information, Orion Pharma completed a Phase II clinical trial with this compound. Subsequently, an agreement was signed for Aurigene to advance the development of the compound.[3] However, this compound is not currently listed in Orion Pharma's active pipeline, and its status with Aurigene is not publicly detailed, which may suggest that its development has been discontinued. The discontinuation of investigational drugs can occur for various reasons, including challenges with efficacy, safety, or strategic business decisions.[2][19][20][21]
Quantitative Data Summary
Table 1: Preclinical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 11[22] |
| FGFR2 | 16[22] |
| FGFR3 | 6[22] |
| FGFR4 | 35[22] |
| VEGFR1 | 26[22] |
| VEGFR2 | 9[22] |
| VEGFR3 | 5[22] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Cell Proliferation | H1581 (FGFR1 amplified) | 104[4] |
| Cell Proliferation | SNU16 (FGFR2 amplified) | 148[4] |
| Cell Proliferation | RT4 (FGFR3 mutated) | 192[4] |
| VEGFR-induced Tube Formation | HUVEC | 33[4][22] |
Visualizing Pathways and Processes
Caption: Signaling pathways inhibited by this compound.
Caption: this compound development workflow.
Caption: Troubleshooting logic for preclinical experiments.
References
- 1. orionpharma.com [orionpharma.com]
- 2. Another false dawn for p53 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. orionpharma.com [orionpharma.com]
- 4. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orion Corporation | Oncology | Drug Developments | Pipeline Prospector [pharmacompass.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fibroblast growth factor receptor inhibitor-induced hyperphosphatemia: Lessons for the nephrologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro UGT1A1 inhibition by tyrosine kinase inhibitors and association with drug-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapy-Induced Unconjugated Hyperbilirubinemia Complicated by Other Trigger Factors in a Child with T-Cell Acute Lymphoblastic Leukaemia and UGT1A1 Mutation-Associated Gilbert Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gilead.com [gilead.com]
- 20. biospace.com [biospace.com]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ODM-203 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in animal studies involving the dual FGFR and VEGFR inhibitor, ODM-203.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation in tumors that overexpress these receptors.[2][3][4]
Q2: Which animal models are suitable for this compound efficacy studies?
A2: Both xenograft and syngeneic models have been successfully used to evaluate the in vivo efficacy of this compound.[3][4] FGFR-dependent xenograft models using cell lines with known FGFR genomic alterations (e.g., H1581, SNU16, RT4) are appropriate to assess direct anti-tumor effects.[3][5] Angiogenic models, such as the orthotopic Renca syngeneic model, are suitable for evaluating the anti-angiogenic and immunomodulatory effects of this compound.[3][4][6]
Q3: What is a recommended starting dose for this compound in mouse models?
A3: Published studies have shown significant anti-tumor activity of this compound at doses ranging from 7 to 40 mg/kg, administered orally once daily.[5][6][7] The optimal dose will depend on the specific animal model and tumor type. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: What are the expected on-target adverse effects of this compound in animals?
A4: As a dual inhibitor of FGFR and VEGFR, this compound may cause on-target adverse effects. Inhibition of FGFR can lead to hyperphosphatemia and dermatologic toxicities such as hair loss and dry skin.[8][9][10][11] VEGFR inhibition is associated with cardiovascular effects like hypertension, as well as potential for bleeding and delayed wound healing.[12][13][14][15] Careful monitoring of animal health is crucial during the study.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound animal studies and provides potential solutions to minimize variability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group | - Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site can lead to different growth rates. - Animal health status: Underlying health issues can affect tumor take rate and growth. - Genetic drift of cell lines: Prolonged cell culture can lead to changes in cell line characteristics. | - Standardize cell implantation technique, including cell count, injection volume, and anatomical location. - Ensure all animals are healthy and of a similar age and weight at the start of the study. - Use low-passage cell lines and regularly perform cell line authentication. |
| Inconsistent drug exposure | - Improper formulation: this compound is poorly soluble in water, and an inadequate formulation can lead to variable absorption.[2][16][17] - Inaccurate oral gavage technique: Incorrect administration can result in dosing errors or aspiration.[18][19][20][21][22] | - Develop a stable and homogenous formulation for this compound. Common approaches for poorly soluble compounds include suspensions in vehicles like 0.5% carboxymethylcellulose (CMC).[2][16][23][17] - Ensure all personnel are properly trained in oral gavage techniques. Verify correct placement of the gavage needle to avoid administration into the trachea.[18][19][20][21][22] |
| Unexpected toxicity or weight loss | - Dose is too high: The maximum tolerated dose (MTD) can vary between different animal strains and models. - Off-target effects: While this compound is selective, off-target activities at higher concentrations cannot be ruled out. - On-target toxicities: As noted in the FAQs, FGFR and VEGFR inhibition can lead to systemic side effects.[8][9][11][13][14][15] | - Conduct a dose-escalation study to determine the MTD in your specific model.[24][25] - Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and skin abnormalities. - Consider implementing supportive care measures if on-target toxicities are observed. |
| Lack of anti-tumor efficacy | - Sub-optimal dosing or formulation: Insufficient drug exposure due to low dose or poor bioavailability. - Tumor model resistance: The chosen tumor model may not be dependent on FGFR or VEGFR signaling. - Drug resistance: Development of acquired resistance mechanisms during treatment. | - Confirm the dose and formulation are appropriate to achieve therapeutic concentrations. - Verify the expression and activation of FGFR and VEGFR in your tumor model. - For long-term studies, consider that resistance may develop. |
Data from In Vivo Studies
The following tables summarize quantitative data from published animal studies with this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Animal Model | This compound Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| RT4 | Athymic Nude Mice | 20 | 21 | 37 | [5] |
| RT4 | Athymic Nude Mice | 40 | 21 | 92 | [5] |
| SNU16 | Athymic Nude Mice | 30 | 12 | Not reported, but significant reduction in tumor volume | [5] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Angiogenesis Model
| Cell Line | Animal Model | This compound Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Primary Tumor Growth Inhibition (%) | Reference |
| Renca | BALB/c Mice | 7 | 21 | 39 | [6] |
| Renca | BALB/c Mice | 20 | 21 | 58 | [6] |
| Renca | BALB/c Mice | 40 | 21 | 75 | [6] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., RT4, SNU16) in appropriate media and conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.[4] Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC) and administer orally by gavage once daily. The vehicle alone is administered to the control group.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Orthotopic Syngeneic Model Protocol
-
Cell Culture: Culture murine renal adenocarcinoma cells (Renca) in appropriate media.
-
Animal Model: Use immunocompetent BALB/c mice.
-
Tumor Cell Implantation: Surgically implant Renca cells (e.g., 1 x 10^5 cells in 20 µL of PBS) under the kidney capsule.
-
Treatment: Begin treatment with this compound or vehicle on a specified day post-implantation.
-
Efficacy Evaluation: After a defined treatment period (e.g., 21 days), euthanize the animals.
-
Endpoint Analysis: Excise the primary tumor and weigh it. Examine other organs, such as the lungs, for metastases.
Visualizations
Caption: Dual inhibition of FGFR and VEGFR signaling pathways by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical approach to troubleshooting high tumor growth variability.
References
- 1. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. scispace.com [scispace.com]
- 14. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. instechlabs.com [instechlabs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
Validating the Anti-Tumor Efficacy of ODM-203: A Comparative Guide
ODM-203 is a novel, orally available tyrosine kinase inhibitor that demonstrates potent and equipotent inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are common drivers of tumor growth, proliferation, and angiogenesis across various cancer types.[2][3] this compound's dual inhibitory mechanism presents a promising strategy to overcome resistance mechanisms associated with single-pathway targeting and to enhance anti-tumor activity.[2][4]
This guide provides a comparative analysis of this compound's anti-tumor effects, supported by preclinical experimental data, and outlines the methodologies used in these validation studies.
Mechanism of Action: Dual Inhibition of Pro-Tumorigenic Pathways
This compound exerts its anti-neoplastic effects by simultaneously blocking the signaling cascades initiated by FGFRs and VEGFRs.[1] The binding of their respective ligands (FGF and VEGF) to these receptors triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.[5] By inhibiting the kinase activity of both receptor families, this compound effectively shuts down these critical tumor-promoting signals.[6]
Comparative Performance Data
In Vitro Kinase and Cellular Inhibition
This compound has demonstrated low nanomolar inhibitory concentrations (IC50) against a panel of FGFR and VEGFR kinases.[7] Its potency is comparable in both biochemical assays and cellular models, where it effectively suppresses proliferation in FGFR-dependent cancer cell lines and inhibits VEGF-induced endothelial tube formation.[2][8]
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Target/Assay | This compound IC50 (nmol/L) | Lucitanib IC50 (nmol/L) | AZD-4547 IC50 (nmol/L) | Dovitinib IC50 (nmol/L) |
|---|---|---|---|---|
| Kinase Assays | ||||
| FGFR1 | 11 | Data not available | Not specified | Not specified |
| FGFR2 | 16 | Data not available | Not specified | Not specified |
| FGFR3 | 6 | Data not available | Not specified | Not specified |
| FGFR4 | 35 | Data not available | Not specified | Not specified |
| VEGFR1 | 26 | Data not available | Not applicable | Not specified |
| VEGFR2 | 9 | Data not available | Not applicable | Not specified |
| VEGFR3 | 5 | Data not available | Not applicable | Not specified |
| Cellular Assays | ||||
| H1581 (FGFR1-dependent) | 104 | Similar to this compound | Data not available | Data not available |
| SNU16 (FGFR2-dependent) | Not specified | Similar to this compound | Data not available | Data not available |
| RT4 (FGFR3-dependent) | 192 | Similar to this compound | Data not available | Data not available |
| HUVEC Tube Formation (VEGFR) | 33 | 1 | Not applicable | Not applicable |
Data sourced from multiple preclinical studies.[6][7][8]Lucitanib was noted to be more potent in suppressing VEGFR-induced tube formation but less potent in suppressing FGFR-dependent cell proliferation compared to this compound.[5][6]
In Vivo Anti-Tumor Efficacy
In animal models, orally administered this compound has shown significant, dose-dependent anti-tumor activity in various FGFR-dependent and angiogenesis-dependent xenograft models.[6][9]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Key Genetic Alteration | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|---|
| RT4 | Bladder Cancer | FGFR3-dependent | 20 | 37% |
| RT4 | Bladder Cancer | FGFR3-dependent | 40 | 92% |
| SNU16 | Gastric Cancer | FGFR2-dependent | 30 | Significant reduction |
| Renca (Orthotopic) | Kidney Cancer | Angiogenesis-dependent | 7, 20, 40 | 75% (primary TGI) |
Data sourced from in vivo studies.[6][9][10]
Modulation of the Tumor Microenvironment
Beyond direct inhibition of tumor cell growth and angiogenesis, this compound has been shown to modulate the tumor immune microenvironment.[2][8] In a syngeneic mouse model, treatment with this compound led to a significant decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8+ T cells and NK cells, which was correlated with increased activation of CD8+ T cells.[8][9] This suggests that this compound may also exert its anti-tumor effects by enhancing the host's anti-tumor immunity.
Experimental Protocols
In Vitro Kinase Assays
Recombinant human FGFR and VEGFR kinases were used in biochemical assays to determine the IC50 values of this compound. The assays typically involve incubating the kinase, a substrate (e.g., a synthetic peptide), and ATP with varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays.
Cell Proliferation Assay
FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well plates and allowed to attach overnight.[7] The cells were then treated with a range of concentrations of this compound or comparator compounds for 96 hours.[7] Cell viability was assessed using a metabolism-based assay (e.g., CellTiter-Glo®), and IC50 values were calculated from the dose-response curves.
Endothelial Tube Formation Assay
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the presence of VEGF to induce tube formation.[8] Various concentrations of this compound were added to assess the inhibitory effect on this process, which mimics angiogenesis. The extent of tube formation was quantified after a set incubation period by measuring the total tube length or the number of branch points.
In Vivo Xenograft Studies
The following workflow is representative of the in vivo studies conducted to evaluate this compound's efficacy.
Female athymic nude mice were subcutaneously inoculated with cells from an appropriate cancer cell line.[6] Once tumors reached a specified volume, the mice were randomized into treatment and vehicle control groups. This compound was administered orally once daily for a period of 21 days.[6][9] Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including the assessment of target inhibition (e.g., phosphorylation of FGFR and FRS2) via immunohistochemistry or western blotting.[11]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of ODM-203 and Other Marketed VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ODM-203, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), against a panel of established VEGFR inhibitors currently on the market. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.
Introduction to this compound
This compound is an orally available, potent, and selective inhibitor of both FGFR and VEGFR families.[1][2] This dual-targeting mechanism holds the potential for enhanced anti-angiogenic and anti-tumor activity, particularly in tumors where both pathways are dysregulated.[1] This document summarizes the available preclinical data for this compound and compares it with other prominent VEGFR inhibitors.
Signaling Pathway of Dual FGFR/VEGFR Inhibition
The following diagram illustrates the signaling pathways targeted by dual FGFR and VEGFR inhibitors like this compound. By blocking these receptors, the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis are inhibited.
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected VEGFR inhibitors against various receptor tyrosine kinases. This data provides a direct comparison of their potency at the molecular level.
| Compound | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Kinases (IC50 in nM) |
| This compound [1] | 26 | 9 | 5 | 11 | 16 | 6 | 35 | - |
| Lucitanib [3][4] | 7 | 25 | 10 | 17.5 | 82.5 | - | - | CSF-1R (5) |
| Sorafenib [5] | 26 | 90 | 20 | 580 | - | - | - | PDGFRβ (57), c-KIT (68), Flt3 (58), Raf-1 (6), B-Raf (22) |
| Lenvatinib | - | - | - | - | - | - | - | VEGFR1-3, FGFR1-4, PDGFRβ, RET, KIT |
| Sunitinib | - | 80 | - | - | - | - | - | PDGFRβ (2), c-KIT |
| Axitinib | - | - | - | - | - | - | - | VEGFR1, VEGFR2, VEGFR3 |
| Pazopanib | - | - | - | - | - | - | - | VEGFR-1,-2,-3, PDGFR-α,-β, c-Kit |
| Regorafenib | 13 | 4.2 | 46 | - | - | - | - | PDGFR-β (22), Kit (7), RET (1.5), RAF-1 (2.5), B-RAF (28) |
| Cabozantinib | - | - | - | - | - | - | - | MET, VEGFR2, RET |
| Vandetanib | - | - | - | - | - | - | - | VEGFR, EGFR, RET |
| Fruquintinib [6] | 33 | 35 | 0.5 | - | - | - | - | Weakly inhibits RET, FGFR-1, c-KIT |
| Tivozanib [7] | 30 | 6.5 | 15 | - | - | - | - | c-KIT, PDGFR-β (minimal) |
Cellular and In Vivo Antitumor Activity
This section presents data on the antiproliferative effects of this compound and comparators in cell-based assays and their efficacy in preclinical tumor models.
In Vitro Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound [1] | H1581 (FGFR1-dependent) | Proliferation | 104 |
| SNU16 (FGFR2-dependent) | Proliferation | 50-150 | |
| RT4 (FGFR3-dependent) | Proliferation | 192 | |
| HUVEC | VEGF-induced tube formation | 33 | |
| Lucitanib [1] | H1581 (FGFR1-dependent) | Proliferation | Similar to this compound |
| SNU16 (FGFR2-dependent) | Proliferation | Similar to this compound | |
| RT4 (FGFR3-dependent) | Proliferation | Similar to this compound | |
| HUVEC | VEGF-induced tube formation | 1 | |
| Sorafenib [8] | Various | Proliferation | IC50 values between 1.0 and 10.0 µM for most cell lines. |
In Vivo Xenograft Studies
The following diagram outlines a general workflow for a xenograft efficacy study, a common preclinical model to evaluate the antitumor activity of investigational drugs.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | RT4 (FGFR3-dependent) | 20 mg/kg/day | 37% | [8] |
| RT4 (FGFR3-dependent) | 40 mg/kg/day | 92% | [8] | |
| SNU16 (FGFR2-dependent) | 30 mg/kg/day | 73% | [8] | |
| Renca (syngeneic) | 40 mg/kg/day | 75% | [9] | |
| Sorafenib | HT-29 & Colo-205 (Colon) | 30 or 60 mg/kg | Complete tumor stasis | [1] |
| HCT-116 (Colon) | 30 mg/kg | 64% | [1] | |
| PLC/PRF/5 (HCC) | 30 mg/kg | Complete TGI | [1] | |
| Lenvatinib | Various Thyroid Cancer Models | 10-100 mg/kg | Significant antitumor activity | [2] |
| Sunitinib | Various models | 20-80 mg/kg/day | Potent, dose-dependent antitumor activity | [10] |
| Pazopanib | Various models | 10-100 mg/kg | Dose-dependent growth inhibition | [11] |
| Regorafenib | CRC PDX models | 10 mg/kg/day | Marked slowing of tumor growth | [12] |
| Cabozantinib | TT (MTC) | 10-60 mg/kg | Significant, dose-dependent TGI | [13] |
| Fruquintinib | BGC-823 (Gastric) | 2 mg/kg | 95.4-98.6% | [14] |
| Tivozanib | Various models | - | Antitumor activity demonstrated | [7] |
Experimental Protocols
In Vitro Kinase Assays (General Protocol)
The inhibitory activity of compounds against target kinases is typically determined using radiometric assays with recombinant proteins. The assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.[1]
Cell Viability Assays (General Protocol)
Tumor cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as the Alamar Blue assay, which measures the metabolic activity of viable cells. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.[15]
In Vivo Xenograft Studies (General Protocol)
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered orally at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis.[8][12]
Conclusion
This compound demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR families in preclinical models.[1][2] Its in vitro and in vivo efficacy is comparable to or, in some contexts, potentially more targeted than other multi-kinase inhibitors. The dual-targeting mechanism of this compound may offer a therapeutic advantage in tumors where both FGFR and VEGFR signaling pathways are active. Further head-to-head clinical studies are necessary to definitively establish its comparative efficacy and safety profile in a clinical setting. This preclinical data provides a strong rationale for the continued investigation of this compound as a promising anti-cancer agent.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ODM-203 Experimental Findings: A Comparative Guide
This guide provides a comprehensive comparison of the experimental findings for ODM-203, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with relevant alternative therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and the reproducibility of its experimental results.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of this compound with other FGFR and/or VEGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Lucitanib | Dovitinib |
| FGFR1 | 11 | 85 | 8 |
| FGFR2 | 16 | 425 | 1 |
| FGFR3 | 6 | - | 1 |
| FGFR4 | 35 | - | 13 |
| VEGFR1 | 26 | 7 | 3 |
| VEGFR2 | 9 | 17 | 13 |
| VEGFR3 | 5 | - | - |
Table 2: In Vitro Cellular Assay Performance
| Assay | Cell Line | This compound (IC50, nM) | Lucitanib (IC50, nM) |
| Cell Proliferation | H1581 (FGFR1 amplified) | 104 | 120 |
| SNU16 (FGFR2 amplified) | 126 | 120 | |
| RT4 (FGFR3 fusion) | 192 | 120 | |
| HUVEC Tube Formation | - | 33 | 1 |
Table 3: In Vivo Xenograft Model Efficacy
| Model | Treatment | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |
| RT4 (FGFR3 fusion) | This compound | 20 | 37% | |
| This compound | 40 | 92% | ||
| AZD-4547 | 12.5 | Significant | ||
| Renca (syngeneic) | This compound | 7 | 39% | |
| This compound | 20 | 58% | ||
| This compound | 40 | 75% | ||
| Sorafenib | 40 | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of recombinant protein kinases.
-
Methodology: Standard radiometric kinase assays were utilized. Recombinant kinases (FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were incubated with the test compound (this compound, Lucitanib, or Dovitinib) at varying concentrations. The reaction was initiated by the addition of [γ-33P]ATP. Following incubation, the kinase activity was measured by quantifying the incorporation of the radiolabel into a substrate peptide using a scintillation counter. IC50 values were calculated from the dose-response curves.
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative activity of the test compounds in cancer cell lines with known FGFR alterations.
-
Cell Lines:
-
H1581 (human lung carcinoma, FGFR1 amplification)
-
SNU16 (human gastric carcinoma, FGFR2 amplification)
-
RT4 (human bladder cancer, FGFR3-TACC3 fusion)
-
-
Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the test compounds (this compound or Lucitanib) for 72-96 hours. Cell viability was assessed using a standard metabolism-based assay, such as the MTS or MTT assay. The absorbance was measured, and IC50 values were determined from the resulting dose-response curves.
HUVEC Tube Formation Assay
-
Objective: To evaluate the in vitro anti-angiogenic potential of the test compounds.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology: HUVECs were seeded on a layer of Matrigel in 96-well plates in the presence of varying concentrations of the test compounds (this compound or Lucitanib). The plates were incubated for a period sufficient to allow for the formation of capillary-like structures (tubes). The extent of tube formation was quantified by microscopy and image analysis. The IC50 value represents the concentration of the compound that inhibits tube formation by 50%.
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the test compounds in vivo.
-
Animal Models:
-
RT4 Xenograft: Athymic nude mice were subcutaneously injected with RT4 cells.
-
Renca Syngeneic Model: BALB/c mice were orthotopically injected with Renca (murine renal cell carcinoma) cells into the kidney capsule.
-
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral administration of either vehicle control, this compound, AZD-4547, or Sorafenib at the indicated doses.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
ODM-203 (Darolutamide): A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ODM-203 (darolutamide), a potent second-generation androgen receptor (AR) antagonist, with other AR inhibitors across various cancer cell lines. The information is compiled from preclinical studies to aid in research and development efforts.
Mechanism of Action
This compound is a non-steroidal androgen receptor antagonist with a distinct chemical structure. It exhibits high binding affinity and selectivity for the androgen receptor, effectively inhibiting both wild-type and mutated forms of the receptor. Its primary mechanism involves blocking the nuclear translocation of the androgen receptor, thereby preventing the transcription of AR-regulated genes that are crucial for the growth and survival of prostate cancer cells.[1][2]
References
Safety Operating Guide
Proper Disposal of ODM-203: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ODM-203 is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of this compound, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) investigated for its anti-tumor activity.
While specific disposal instructions for this compound are not publicly available, the compound should be managed as hazardous chemotherapy waste due to its cytotoxic potential. The following procedures are based on established guidelines for the disposal of antineoplastic agents and other hazardous drugs in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. All personnel handling this compound must be trained in the safe handling of potent compounds and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended. |
| Lab Coat | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling the powder form or if there is a risk of aerosolization. |
This compound Disposal Procedures: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations. The primary method for the disposal of chemotherapy waste is high-temperature incineration.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal. This compound waste is categorized into "bulk" and "trace" waste.
-
Bulk Chemical Waste: This category includes any amount of unused or expired this compound powder, solutions with a concentration greater than 3% of the original product, and materials used to clean up significant spills.[1]
-
Trace Contaminated Waste: This includes items with minimal residual amounts of this compound (less than 3% of the original volume), such as empty vials, weigh boats, and contaminated PPE.[1]
Step 2: Containerization
Use designated, properly labeled containers for each waste stream.
| Waste Type | Container | Labeling |
| Bulk this compound Waste | A black, leak-proof, and puncture-resistant hazardous waste container.[1] | "Hazardous Waste," "Chemotherapy Waste," "Toxic," and the chemical name "this compound." |
| Trace this compound Waste | A yellow, leak-proof, and puncture-resistant container specifically for chemotherapy waste.[2] | "Trace Chemotherapy Waste," "Incinerate Only." |
| Contaminated Sharps | A yellow, puncture-proof sharps container specifically for chemotherapy-contaminated sharps.[2] | "Chemotherapy Sharps," "Incinerate Only." |
Step 3: Disposal of Unused this compound
-
Solid this compound: Unused or expired this compound powder should be disposed of as bulk hazardous chemical waste. Do not attempt to dissolve it solely for disposal.
-
This compound Solutions: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
Step 4: Disposal of Contaminated Materials
-
PPE: All disposable PPE, including gowns, gloves, and shoe covers, should be disposed of in the designated yellow trace chemotherapy waste container immediately after use.[2]
-
Labware: Disposable labware (e.g., pipette tips, plastic tubes) contaminated with trace amounts of this compound should be placed in the yellow trace chemotherapy waste container. Glassware should be decontaminated or disposed of as hazardous waste.
-
Spill Cleanup Materials: All materials used to clean up an this compound spill, regardless of the size, must be disposed of as bulk hazardous chemotherapy waste in a black container.
Step 5: Waste Pickup and Disposal
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all containers are securely sealed and properly labeled before pickup.
Experimental Protocols Referenced
The disposal procedures outlined above are based on general guidelines for handling and disposing of chemotherapy agents and hazardous chemicals in a research setting. For specific experimental protocols involving this compound, researchers should refer to the primary literature. This compound has been investigated for its inhibitory effects on FGFR and VEGFR signaling pathways.[3][4][5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Essential Safety and Operational Guide for Handling ODM-203
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₂₁F₂N₅O₂S |
| Molecular Weight | 505.54 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years |
| Shipping | Room temperature |
Personal Protective Equipment (PPE)
As a potent small molecule inhibitor, appropriate personal protective equipment must be worn at all times when handling this compound. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Due to the potential for dermal absorption, double gloving is recommended, especially when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols of the compound, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.
Operational Plans: Handling and Storage
Receiving and Inspection: Upon receiving a shipment of this compound, immediately inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] As a powder, it should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Solutions of this compound in solvents like DMSO should be stored at -80°C.
Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure. Use appropriate laboratory equipment and techniques to avoid the generation of dust. For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Disposal Plan
Waste Categorization: All materials contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous chemical waste.
Disposal Procedure:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft study of this compound.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-200 mm³.
-
Group Randomization: Randomly assign mice to treatment and vehicle control groups.
-
Drug Administration: Prepare the dosing solution of this compound. Administer the compound or vehicle control to the mice daily via oral gavage.[2]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and general health of the animals.
-
Study Termination: At the end of the study, euthanize the mice according to institutional guidelines.
-
Tissue Collection: Excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
Signaling Pathway Inhibition
This compound is a potent inhibitor of both the FGFR and VEGFR signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
FGFR Signaling Pathway
Caption: this compound inhibits the FGFR signaling cascade.
VEGFR Signaling Pathway
Caption: this compound blocks the VEGFR signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
